AChE-IN-15 vs. Parent Compound Rivastigmine: Balanced Cholinesterase Inhibition Profile
AChE-IN-15 demonstrates a balanced and equipotent inhibition profile for both human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE), a key differentiator from the parent compound rivastigmine [1]. While rivastigmine exhibits a strong preference for BuChE (IC50 = 0.037 μM) over AChE (IC50 = 4.3 μM), AChE-IN-15 provides a more balanced inhibition (IC50 = 6.8 μM for huAChE and 16.1 μM for huBChE). This is crucial in advanced AD, where BuChE levels rise and assume a greater role in acetylcholine hydrolysis [1].
| Evidence Dimension | Human Acetylcholinesterase (huAChE) and Butyrylcholinesterase (huBChE) Inhibition (IC50) |
|---|---|
| Target Compound Data | huAChE IC50 = 6.8 μM; huBChE IC50 = 16.1 μM |
| Comparator Or Baseline | Rivastigmine: huAChE IC50 = 4.3 μM; huBChE IC50 = 0.037 μM |
| Quantified Difference | AChE-IN-15 shows a 2.4-fold lower AChE/BuChE selectivity ratio compared to rivastigmine, providing more balanced dual inhibition. |
| Conditions | In vitro enzymatic assay using purified human recombinant AChE and BChE [1]. |
Why This Matters
This balanced inhibition profile is therapeutically relevant for addressing the altered cholinergic environment in advanced AD, a feature not offered by the more BuChE-selective rivastigmine.
- [1] Sang, Z., Wang, K., Shi, J., Liu, W., & Tan, Z. (2019). Apigenin-rivastigmine hybrids as multi-target-directed liagnds for the treatment of Alzheimer’s disease. *European Journal of Medicinal Chemistry*, 187, 111958. View Source
